molecular formula C8H15NO2 B13211353 {7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol

{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol

Cat. No.: B13211353
M. Wt: 157.21 g/mol
InChI Key: YDIRITXNFYUYMO-UHFFFAOYSA-N
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Description

{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a spirocyclic structure containing an oxygen and nitrogen atom within the ring system, making it an interesting subject for various chemical studies and applications.

Chemical Reactions Analysis

{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research may explore its potential as a therapeutic agent, given its structural similarity to other bioactive compounds.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol involves its interaction with specific molecular targets.

Comparison with Similar Compounds

{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features of this compound, particularly its oxygen and nitrogen atoms within the spirocyclic ring.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

7-oxa-1-azaspiro[4.4]nonan-8-ylmethanol

InChI

InChI=1S/C8H15NO2/c10-5-7-4-8(6-11-7)2-1-3-9-8/h7,9-10H,1-6H2

InChI Key

YDIRITXNFYUYMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CO)NC1

Origin of Product

United States

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